- CAS No. 71418-09-2](/img/structure/B12872964.png)
Platinum, [ethanedioato(2-)-O,O'](1,3-propanediamine-N,N')-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, ethanedioato(2-)-O,O’- is a coordination complex of platinum. This compound is known for its unique structure, where platinum is coordinated with ethanedioato and 1,3-propanediamine ligands. It has a molecular formula of C5H10N2O4Pt and a molecular weight of 357.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, ethanedioato(2-)-O,O’- typically involves the reaction of platinum salts with ethanedioato and 1,3-propanediamine ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, ethanedioato(2-)-O,O’- undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of new coordination complexes .
Wissenschaftliche Forschungsanwendungen
Platinum, ethanedioato(2-)-O,O’- has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in anticancer therapies due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Platinum, ethanedioato(2-)-O,O’- involves its interaction with target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum compound with a distinct ligand arrangement, used in cancer treatment.
Uniqueness
Platinum, ethanedioato(2-)-O,O’- is unique due to its specific ligand coordination, which may impart different chemical and biological properties compared to other platinum complexes. Its ethanedioato and 1,3-propanediamine ligands provide a distinct structural framework that can influence its reactivity and interactions with target molecules .
Eigenschaften
CAS-Nummer |
71418-09-2 |
|---|---|
Molekularformel |
C5H10N2O4Pt |
Molekulargewicht |
357.23 g/mol |
IUPAC-Name |
3-azanidylpropylazanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C3H8N2.C2H2O4.Pt/c4-2-1-3-5;3-1(4)2(5)6;/h4-5H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI-Schlüssel |
JXDCDBQEQNUJPT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[NH-])C[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


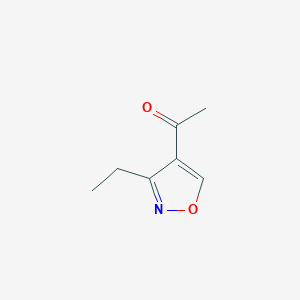
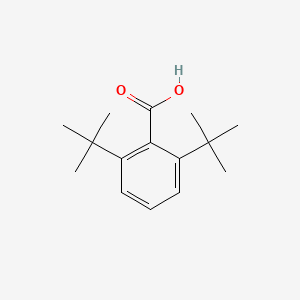
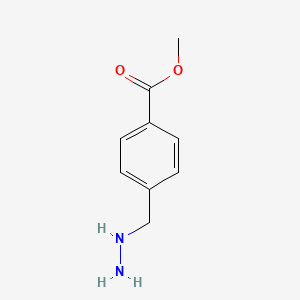
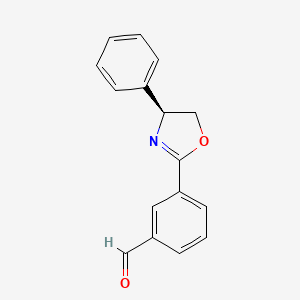

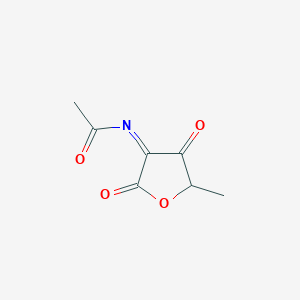

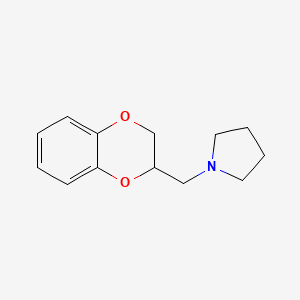
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)


![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
